7-Methylbenzo[b]thiophene: A Technical Guide to Synthesis and Characterization
7-Methylbenzo[b]thiophene: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 7-Methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic protocol and outlines the expected analytical characterization of the target molecule, drawing from established methods and spectral data of closely related analogs.
Introduction
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that are isosteric with indole. This structural similarity has led to their widespread investigation in drug discovery, with derivatives exhibiting a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and CNS-active properties.[1][2] The methylation of the benzo[b]thiophene scaffold at various positions can significantly influence its physicochemical properties and biological activity. 7-Methylbenzo[b]thiophene, with the CAS number 14315-15-2, is a specific isomer whose synthesis and detailed characterization are crucial for its further exploration in various scientific domains.[3]
Synthesis of 7-Methylbenzo[b]thiophene
While a single, universally adopted protocol for the synthesis of 7-Methylbenzo[b]thiophene is not extensively documented, a reliable route can be designed based on established methods for constructing the benzo[b]thiophene ring system. A common and effective strategy involves the cyclization of a substituted thiophenol derivative. The following proposed synthesis is adapted from known procedures for related benzo[b]thiophenes.[4][5]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from o-toluenethiol (o-tolyl mercaptan). The first step involves the S-alkylation of o-toluenethiol with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, to form an intermediate thioether. The subsequent step is an acid-catalyzed intramolecular cyclization to yield the 7-Methylbenzo[b]thiophene ring.
Caption: Proposed synthesis of 7-Methylbenzo[b]thiophene.
Experimental Protocol
Step 1: Synthesis of 2-((o-Tolyl)thio)acetaldehyde Dimethyl Acetal
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To a solution of sodium methoxide (prepared from sodium in methanol) is added o-toluenethiol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is stirred for 30 minutes at room temperature to ensure the complete formation of the sodium thiophenolate.
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2-bromo-1,1-dimethoxyethane is then added dropwise to the solution.
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The reaction mixture is heated to reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
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After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-((o-tolyl)thio)acetaldehyde dimethyl acetal, which can be purified by column chromatography.
Step 2: Cyclization to 7-Methylbenzo[b]thiophene
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The purified 2-((o-tolyl)thio)acetaldehyde dimethyl acetal is added to a solution of polyphosphoric acid (PPA) or concentrated sulfuric acid.
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The mixture is heated to 80-100 °C for 2-4 hours, with TLC monitoring to follow the disappearance of the starting material and the formation of the product.
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The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
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The resulting precipitate is extracted with an organic solvent such as ethyl acetate.
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The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluting with a non-polar solvent like hexane) to afford pure 7-Methylbenzo[b]thiophene.
Caption: Experimental workflow for the synthesis of 7-Methylbenzo[b]thiophene.
Characterization of 7-Methylbenzo[b]thiophene
The structural confirmation and purity assessment of the synthesized 7-Methylbenzo[b]thiophene would be conducted using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈S | [3] |
| Molecular Weight | 148.23 g/mol | [3] |
| CAS Number | 14315-15-2 | [3] |
| Appearance | Colorless to pale yellow oil/solid | |
| Boiling Point | 79-84 °C at 4 Torr |
¹H NMR Spectroscopy
The ¹H NMR spectrum is a critical tool for confirming the structure. Based on data from related benzo[b]thiophene derivatives, the following chemical shifts and coupling constants are anticipated for 7-Methylbenzo[b]thiophene in CDCl₃.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| -CH₃ | ~2.5 | Singlet | - |
| H-2 | ~7.4 | Doublet | ~5.5 |
| H-3 | ~7.2 | Doublet | ~5.5 |
| H-4 | ~7.7 | Doublet | ~8.0 |
| H-5 | ~7.2 | Triplet | ~7.5 |
| H-6 | ~7.3 | Doublet | ~7.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predicted chemical shifts are provided below.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -CH₃ | ~20 |
| C-2 | ~124 |
| C-3 | ~122 |
| C-3a | ~140 |
| C-4 | ~124 |
| C-5 | ~124 |
| C-6 | ~122 |
| C-7 | ~135 |
| C-7a | ~138 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | Aromatic C=C ring stretching |
| ~1440 | C-H bending (-CH₃) |
| ~800-700 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
| m/z | Interpretation |
| 148 | Molecular ion (M⁺) |
| 147 | Loss of a hydrogen atom ([M-H]⁺) |
| 133 | Loss of a methyl radical ([M-CH₃]⁺) |
| 115 | Loss of SH radical |
| 104 | Loss of C₂H₂S |
Biological Relevance and Potential Applications
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have been shown to possess a wide array of biological activities, including but not limited to:
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Antimicrobial Agents: Benzo[b]thiophene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6]
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Anticancer Agents: Certain benzo[b]thiophenes have demonstrated cytotoxic effects against various cancer cell lines.[7]
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Enzyme Inhibitors: This class of compounds has been explored for the inhibition of various enzymes, such as cholinesterases, which are relevant in the context of Alzheimer's disease.[8]
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Anti-inflammatory Agents: The anti-inflammatory potential of benzo[b]thiophene derivatives has also been reported.[8]
While specific biological data for 7-Methylbenzo[b]thiophene is not extensively available, its structural features make it a valuable scaffold for further chemical modification and biological screening in various drug discovery programs.
Caption: Potential biological activities of the benzo[b]thiophene scaffold.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 7-Methylbenzo[b]thiophene. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data provides a benchmark for researchers working with this compound. The diverse biological activities associated with the benzo[b]thiophene core highlight the potential of 7-Methylbenzo[b]thiophene as a valuable building block for the development of new therapeutic agents and functional materials. Further research into the specific biological profile and material properties of this compound is warranted.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[b]thiophene, 7-methyl [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. oiccpress.com [oiccpress.com]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
